1-(Isoquinolin-5-yl)propan-1-amine
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Overview
Description
1-(Isoquinolin-5-yl)propan-1-amine is a chemical compound with the molecular formula C₁₂H₁₄N₂ and a molecular weight of 186.25 g/mol . It is a derivative of isoquinoline, a nitrogen-containing heterocyclic compound. Isoquinoline derivatives are known for their wide range of biological activities and are often used in medicinal chemistry .
Synthetic Routes and Reaction Conditions:
Pictet-Spengler Reaction: This method involves the cyclization of beta-arylethylamine with carbonyl compounds in the presence of hydrogen chloride.
Pomeranz-Fritsch Reaction: This method uses aromatic aldehydes and aminoacetals as starting materials, which undergo cyclization under acidic conditions to produce isoquinoline derivatives.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using the above-mentioned reactions. These methods are optimized for high yield and purity, often employing catalysts and specific reaction conditions to minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 1-(Isoquinolin-5-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed:
Oxidation: Isoquinoline N-oxide.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Halogenated isoquinoline derivatives.
Scientific Research Applications
1-(Isoquinolin-5-yl)propan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for neurological disorders.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
1-(Isoquinolin-5-yl)propan-1-amine can be compared with other isoquinoline derivatives:
Isoquinoline: The parent compound, known for its use in the synthesis of various alkaloids.
Tetrahydroisoquinoline: A reduced form of isoquinoline, known for its biological activities.
Quinoline: A structural isomer of isoquinoline, widely used in antimalarial drugs.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties .
Comparison with Similar Compounds
- Isoquinoline
- Tetrahydroisoquinoline
- Quinoline
Properties
Molecular Formula |
C12H14N2 |
---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
1-isoquinolin-5-ylpropan-1-amine |
InChI |
InChI=1S/C12H14N2/c1-2-12(13)11-5-3-4-9-8-14-7-6-10(9)11/h3-8,12H,2,13H2,1H3 |
InChI Key |
ODADUUZSBUEUAP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=CC2=C1C=CN=C2)N |
Origin of Product |
United States |
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